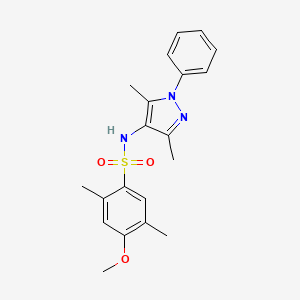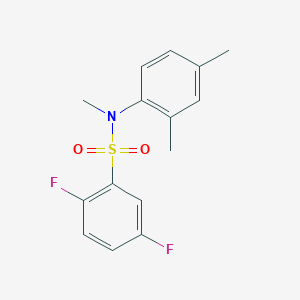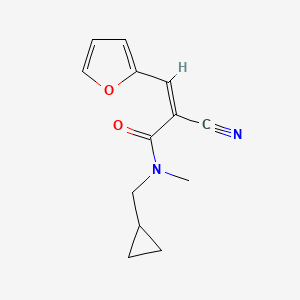![molecular formula C17H14ClFN2O2 B7646481 N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as "compound X" for the purpose of
作用机制
Compound X has been found to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the expression of various proteins involved in the cell cycle, such as cyclin D1 and CDK4, leading to cell cycle arrest. In addition, it has been found to inhibit the activity of several enzymes involved in the biosynthesis of neurotransmitters, such as acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in neurotransmitter biosynthesis. In vivo studies have shown that it can reduce tumor growth and metastasis in animal models of cancer, improve cognitive function in animal models of Alzheimer's disease, and reduce symptoms of depression in animal models of depression.
实验室实验的优点和局限性
Compound X has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
未来方向
There are several future directions for research on compound X, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Optimization of its synthesis method to improve yield and purity.
3. Evaluation of its pharmacokinetics and pharmacodynamics in animal models.
4. Development of novel drug delivery systems for improved bioavailability and targeting.
5. Evaluation of its potential as a diagnostic or therapeutic agent for various diseases.
6. Investigation of its potential as a tool for studying the role of neurotransmitters in various physiological processes.
7. Development of analogs with improved potency and selectivity for specific targets.
In conclusion, compound X is a promising chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. Future research on this compound may lead to the development of novel diagnostic and therapeutic agents for various diseases.
合成方法
Compound X can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-amino-5-chlorobenzophenone to form an intermediate product, which is subsequently reacted with 3-fluoro-4-methoxyaniline and potassium carbonate to yield the final product. This synthesis method has been optimized to produce high yields of pure compound X.
科学研究应用
Compound X has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In pharmacology, it has been investigated for its potential as a novel drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects.
属性
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-22-15-7-6-13(8-14(15)19)20-10-17-21-9-16(23-17)11-2-4-12(18)5-3-11/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSHKKXZFDLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=NC=C(O2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)
![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)

![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)



![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![2-chloro-N-[2-(5-fluoro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7646477.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![4-chloro-N-[(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B7646496.png)